1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide
Description
1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 4-methoxyphenyl group at the 4-position. The thiadiazole ring is conjugated to a piperidine-4-carboxamide moiety via a carbonyl linker. This structure combines aromatic, heterocyclic, and amide functionalities, which are often associated with bioactivity in medicinal chemistry.
Properties
Molecular Formula |
C16H18N4O3S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-[4-(4-methoxyphenyl)thiadiazole-5-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H18N4O3S/c1-23-12-4-2-10(3-5-12)13-14(24-19-18-13)16(22)20-8-6-11(7-9-20)15(17)21/h2-5,11H,6-9H2,1H3,(H2,17,21) |
InChI Key |
BJCMDQXCIMUCAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting 4-methoxyphenyl hydrazine with carbon disulfide and an appropriate oxidizing agent under controlled conditions.
Coupling with Piperidine: The resulting thiadiazole intermediate is then coupled with piperidine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This may include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Thiadiazole Ring
The 1,2,3-thiadiazole moiety undergoes characteristic reactions:
-
Oxidation : Thiadiazole rings are susceptible to oxidation, often using agents like hydrogen peroxide, leading to sulfones or other oxidized derivatives.
-
Nucleophilic substitution : The reactive sulfur atom facilitates substitution reactions, particularly at the 5-position.
Piperidine-4-Carboxamide Group
The amide group participates in:
-
Hydrolysis : Converts amides to carboxylic acids under acidic or basic conditions.
-
Alkylation : The carbonyl group may act as an electrophilic site for nucleophilic attacks, enabling alkylation or acylation.
Carbonyl Group
The carbonyl bridge between thiadiazole and piperidine allows:
-
Reduction : Reduction to form secondary alcohols or amines using reagents like sodium borohydride.
-
Enolate formation : Potential for enolate chemistry under basic conditions, enabling further derivatization.
Comparative Reaction Analysis
Thiadiazole Formation
The thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides with acid chlorides, followed by oxidation. This step establishes the heterocyclic core critical for subsequent reactions.
Amide Bond Reactivity
The amide group participates in hydrolysis via nucleophilic attack by water or alcohol, facilitated by acidic/basic conditions. This reaction pathway is common in peptide chemistry and drug modification.
Key Research Findings
-
Selective reactivity : Thiadiazole derivatives often exhibit selective oxidation or substitution due to the sulfur atom’s electronic properties .
-
Functional group synergy : The combination of thiadiazole and piperidine-carboxamide groups enhances reactivity compared to simpler analogs.
-
Application relevance : Oxidized or modified derivatives show potential in medicinal chemistry, particularly in drug discovery targeting enzymatic pathways .
Scientific Research Applications
Synthesis of the Compound
The synthesis of 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step reactions that utilize readily available reagents. The process may include the formation of the thiadiazole ring followed by the introduction of the piperidine moiety.
Synthetic Route Overview
- Step 1: Formation of 4-(4-Methoxyphenyl)-1,2,3-thiadiazole.
- Step 2: Reaction with piperidine derivatives to form the final carboxamide structure.
This synthetic pathway has been optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for characterization .
Biological Activities
The compound has been evaluated for various biological activities, particularly its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
In silico studies have indicated that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme is crucial in the biosynthesis of leukotrienes, which are mediators of inflammation . The molecular docking studies suggest that this compound could be a lead structure for developing novel anti-inflammatory drugs.
Anticancer Potential
Recent research has demonstrated that derivatives of piperidine compounds exhibit promising anticancer activity. The compound's structural features may enhance its interaction with cancer cell pathways, leading to apoptosis in tumor cells. In vitro studies have shown that related compounds with similar scaffolds exhibit low IC50 values against various cancer cell lines .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
These findings underscore the importance of exploring the diverse applications of this compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response.
Pathways: By inhibiting COX enzymes, it reduces the production of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
Key Observations:
- Thiadiazole vs. Triazole/Pyrazole : The 1,2,3-thiadiazole core in the target compound distinguishes it from triazole or pyrazole-containing analogs (e.g., ). Thiadiazoles are less common in drug design but offer unique electronic properties due to sulfur incorporation.
- Piperidine vs. Piperazine: The piperidine-4-carboxamide group contrasts with the piperazino-pyridine in Y040-6389 (), which may influence solubility and target affinity.
Physicochemical Properties
- Molecular Weight : The compound’s molecular weight (~375 g/mol, estimated) is comparable to Y040-6389 (413.45 g/mol; ) but lower than Otenabant (546.88 g/mol; ).
- Polarity : The carboxamide and methoxyphenyl groups enhance polarity, likely improving aqueous solubility relative to purely aromatic analogs.
Biological Activity
1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine ring linked to a thiadiazole moiety, which is known for its diverse biological activities. The methoxyphenyl group enhances its lipophilicity and may contribute to its biological efficacy.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. The following table summarizes key findings regarding the cytotoxic effects of related compounds:
Key Findings:
- Cytotoxicity: Compounds containing the thiadiazole ring have shown significant cytotoxic effects against various human cancer cell lines including lung (A549), skin (SK-MEL-2), and breast cancers (MCF7) .
- Mechanism of Action: The anticancer activity is often attributed to the ability of these compounds to induce apoptosis through caspase activation and inhibition of tubulin polymerization .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria.
Case Study:
In a study evaluating the antimicrobial efficacy of various thiadiazole derivatives:
- Activity: Compounds demonstrated varying degrees of inhibition against Staphylococcus aureus and Escherichia coli.
- Mechanism: The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Additional Pharmacological Activities
Beyond anticancer and antimicrobial effects, thiadiazole derivatives have been investigated for other biological activities:
Q & A
Q. What are the recommended synthetic pathways for 1-{[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}piperidine-4-carboxamide, and what key intermediates are involved?
The synthesis typically involves a multi-step process starting with the formation of the 1,2,3-thiadiazole core. A common approach is the cyclization of substituted hydrazides or thiocarbazides under controlled conditions. For example, phosphorous oxychloride (POCl₃) at 120°C has been used to cyclize intermediates such as substituted benzoic acid hydrazides . Key intermediates include the 4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-carbonyl chloride, which is subsequently coupled with piperidine-4-carboxamide via a nucleophilic acyl substitution reaction. Purity optimization requires column chromatography and spectroscopic validation (¹H/¹³C NMR, IR) at each step .
Q. How should researchers validate the structural identity of this compound?
Structural validation requires a combination of spectroscopic and crystallographic methods:
- Spectroscopy : ¹H NMR to confirm proton environments (e.g., methoxy group at δ ~3.8 ppm, piperidine protons at δ 1.5–3.0 ppm) and IR to identify carbonyl stretches (~1650–1700 cm⁻¹) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ for C₁₇H₁₈N₄O₃S: theoretical 382.11, observed 382.09) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond angles and dihedral angles (e.g., C–S–N bond angles in the thiadiazole ring ≈ 86–92°) .
Q. What in vitro bioactivity assays are appropriate for preliminary screening?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
- Enzyme Inhibition : Fluorometric assays for carbonic anhydrase (hCA I/II) or phosphodiesterases, using 4-nitrophenyl acetate or fluorescent substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Q. What stability precautions are necessary during storage and handling?
- Storage : Protect from light and moisture at –20°C in amber vials. The compound is stable under inert atmospheres but may hydrolyze in aqueous solutions at pH > 8 .
- Reactivity : Avoid strong oxidizing agents (e.g., HNO₃, H₂O₂) to prevent decomposition into nitrogen/sulfur oxides .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) contradictions in substituted analogs be resolved?
Contradictions often arise from electronic vs. steric effects of substituents. For example:
- Methoxy vs. Halogen Substitutions : 4-Methoxyphenyl enhances electron density, improving binding to hydrophobic enzyme pockets, while chloro/fluoro substituents increase electronegativity but may reduce solubility .
- Piperidine Modifications : N-methylation of piperidine reduces conformational flexibility, potentially lowering activity, as shown in comparative docking studies .
Methodology : Use a tiered approach combining computational docking (e.g., AutoDock Vina), solubility assays (shake-flask method), and thermodynamic profiling (ΔG binding calculations) .
Q. What mechanistic insights exist for its interaction with carbonic anhydrase isoforms?
The compound acts as a competitive inhibitor of hCA II (Ki ~ 0.8 µM), likely via coordination of the thiadiazole sulfur to the zinc ion in the enzyme’s active site. This is supported by:
- Crystallographic Data : Analogous structures show thiadiazole rings positioned within 3 Å of the zinc center .
- Mutagenesis Studies : Substitution of His94 or Glu106 residues in hCA II reduces inhibitory potency by >50% .
Experimental Design : Perform inhibition assays with recombinant hCA isoforms and validate via molecular dynamics simulations (e.g., GROMACS) .
Q. How can computational modeling optimize its pharmacokinetic profile?
- QSAR Models : Use descriptors like logP (calculated ~2.1), polar surface area (PSA ~85 Ų), and H-bond donors/acceptors to predict blood-brain barrier permeability and oral bioavailability .
- Metabolism Prediction : CYP3A4-mediated demethylation of the methoxy group is a major metabolic pathway, as shown in liver microsome assays .
Tools : SwissADME for ADME prediction, Schrödinger’s QikProp for toxicity profiling .
Q. What crystallographic techniques resolve polymorphic variations in this compound?
- Single-Crystal Analysis : Use Cu-Kα radiation (λ = 1.5418 Å) to determine unit cell parameters (e.g., monoclinic P2₁/c space group, Z = 4) and hydrogen bonding networks (e.g., N–H···O interactions between carboxamide and thiadiazole) .
- Powder XRD : Compare experimental diffractograms with simulated patterns from Mercury CSD to identify polymorphs .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antimicrobial potency across studies?
Discrepancies may stem from:
- Strain Variability : Use standardized strains (e.g., ATCC 25922 for E. coli) and control antibiotics (e.g., ciprofloxacin) .
- Solubility Limitations : Pre-dissolve the compound in DMSO (<1% v/v) to avoid precipitation in broth .
Resolution : Perform dose-response curves with three independent replicates and report MIC/MBC values with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
